molecular formula C13H14BNO4S B2464735 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid CAS No. 2096336-05-7

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Cat. No. B2464735
CAS RN: 2096336-05-7
M. Wt: 291.13
InChI Key: PUWVRBKKJNKHLI-UHFFFAOYSA-N
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Description

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a laboratory chemical . It is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of this compound is C13H14BNO4S. The molecular weight is 291.13. More detailed structural information is not available in the search results.

Scientific Research Applications

Polymer Electrolyte Membranes

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is used in the synthesis of polymer electrolyte membranes. These membranes are derived from new sulfone monomers with pendent sulfonic acid groups. The process involves bromination followed by Suzuki coupling with benzeneboronic acid, resulting in sulfonated monomers. These are important in creating copolymers used in various technological applications (Li et al., 2010).

Transition Metal Complexes

This compound has been studied in the context of its utility in synthesizing transition metal complexes. These complexes exhibit notable biological activities, such as antibacterial and antifungal properties, and are characterized through various physical, spectral, and analytical techniques (Chohan & Shad, 2011).

Affinity Chromatography

In affinity chromatography, derivatives of this compound are used for diol-specific chromatography of biomolecules. These derivatives are synthesized with ionization constants near neutrality and have shown utility in enzyme affinity chromatography (Soundararajan et al., 1989).

Nickel Catalyzed Cross-Coupling

The efficiency of various C-O-based electrophiles, including those derived from this compound, has been compared in nickel-catalyzed cross-coupling reactions. These reactions are key in synthesizing a range of organic compounds with potential pharmaceutical applications (Leowanawat et al., 2012).

Alkaline Conversion of Glucose to Fructose

This compound has been used in studies exploring the conversion of d-glucose to d-fructose in aqueous alkali. These studies are significant for understanding the chemical processes involved in sugar conversion and have implications for the food and pharmaceutical industries (Barker et al., 1973).

Synthesis of Antibacterial Agents

Research has also been conducted on the synthesis of antibacterial agents using derivatives of this compound. These derivatives have been evaluated for their efficacy against various bacterial strains, highlighting the compound's potential in developing new antimicrobial drugs (Khan et al., 2018).

Safety and Hazards

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVRBKKJNKHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096336-05-7
Record name {4-[methyl(phenyl)sulfamoyl]phenyl}boronic acid
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